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Foreword: This guide provides a comprehensive technical overview of the molecular structure

of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid. It is intended for researchers,

scientists, and professionals in drug development and analytical chemistry who require a

detailed understanding of the synthesis, characterization, and structural properties of this

compound. We will proceed from its logical synthesis to its rigorous structural elucidation using

modern spectroscopic techniques, explaining not only the methodologies but the scientific

rationale that underpins them.

Introduction and Chemical Identity
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is a member of the phenoxyalkanoic acid

class of compounds. Structurally, it is a derivative of propanoic acid featuring a substituted

phenoxy group at the alpha-carbon. This class of molecules is well-known for its biological

activity, frequently utilized in agriculture as selective herbicides.[1][2] The specific substitutions

on the phenyl ring—a chlorine atom and two methyl groups—as well as the chiral center at the

propanoic acid's alpha-carbon, are critical determinants of its physicochemical properties and

biological function.
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The molecule possesses a single chiral center, meaning it exists as a pair of enantiomers (R

and S forms). This is a crucial feature, as in many phenoxy herbicides, only one enantiomer,

typically the R-isomer, exhibits significant biological activity.[1][3]

Property Value

IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Molecular Formula C₁₁H₁₃ClO₃

Molecular Weight 228.67 g/mol

CAS Number 14234-20-9[4]

Canonical SMILES CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)O

Predicted Water Solubility 360.84 mg/L[5]

Predicted Melting Point 113.75 °C[5]

Synthesis Pathway: A Mechanistic Approach
The most logical and industrially relevant synthesis of 2-(4-Chloro-3,5-
dimethylphenoxy)propanoic acid is a variation of the Williamson ether synthesis. This

method involves the nucleophilic substitution of a haloalkanoate by a phenoxide ion. The

causality behind this choice lies in its efficiency and the ready availability of the starting

materials.

The reaction proceeds by deprotonating the starting phenol, 4-chloro-3,5-dimethylphenol, with

a strong base (e.g., potassium hydroxide) to form the highly nucleophilic phenoxide. This

phenoxide then attacks the electrophilic alpha-carbon of a 2-halopropanoic acid derivative

(e.g., 2-chloropropionic acid), displacing the halide and forming the ether linkage. Using a polar

aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it solvates the cation (K⁺)

while leaving the phenoxide anion highly reactive, thus accelerating the reaction.[6]
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Reactants Reaction Conditions
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Potassium Hydroxide (KOH) DMSO Solvent

Heat (e.g., 80°C)

Acidification (H₂SO₄)

Protonation

Final Product:
2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
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Caption: Williamson ether synthesis workflow for the target molecule.

Experimental Protocol: Synthesis
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-

chloro-3,5-dimethylphenol (1 molar equivalent) and dimethyl sulfoxide (DMSO).
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Base Addition: Slowly add potassium hydroxide (2 molar equivalents) to the solution while

stirring.

Reactant Addition: Add 2-chloropropionic acid (1 molar equivalent) to the mixture.

Reaction: Heat the mixture to 80°C and maintain for 8-12 hours, monitoring progress with

thin-layer chromatography (TLC).[6]

Workup: After cooling to room temperature, slowly neutralize the reaction mixture with

sulfuric acid to a pH below 2. This protonates the carboxylate salt, causing the product to

precipitate.

Isolation: Filter the solid precipitate, wash with cold water to remove inorganic salts, and dry

under a vacuum.

Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexane or

an aqueous ethanol mixture) to yield the purified 2-(4-Chloro-3,5-
dimethylphenoxy)propanoic acid.

Comprehensive Structural Elucidation
Confirming the molecular structure is a multi-faceted process where each analytical technique

provides a piece of a puzzle. The trustworthiness of the final structure is established by the

congruence of data from all methods.
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Mass Spectrometry (MS)
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Caption: Integrated logic for spectroscopic structure confirmation.

Mass Spectrometry (MS)
Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental

composition. The choice of ionization technique is critical; Electrospray Ionization (ESI) is well-

suited for this polar, acidic molecule.[7]

Protocol: LC-MS Analysis

Sample Prep: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.

Chromatography: Inject the sample into a Liquid Chromatography (LC) system with a C18

reverse-phase column. Use a gradient elution with water and acetonitrile (both with 0.1%

formic acid) to ensure good peak shape.[8]

MS Detection: Analyze the eluent using an ESI-MS detector in negative ion mode. The

carboxylic acid readily deprotonates to form the [M-H]⁻ ion.
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Data Analysis: Look for the molecular ion peak. Due to the natural abundance of chlorine

isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a characteristic isotopic pattern with peaks at m/z 227 and

229 in an approximate 3:1 ratio is expected for the [M-H]⁻ ion.

Expected Fragmentation Pattern: The primary molecular ion confirms the overall formula.

Tandem MS (MS/MS) would reveal key structural fragments:

Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

Loss of C₃H₅O₂ (propanoic acid moiety, 89 Da): Cleavage of the ether bond.

Cleavage of the propanoic acid side chain: Resulting in the phenoxide ion at m/z 155/157.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive method to identify the key functional groups

present in the molecule. The vibrations of these groups absorb IR radiation at characteristic

frequencies.[9]

Protocol: FTIR Analysis (ATR)

Sample Prep: Place a small amount of the solid, dry sample directly onto the diamond crystal

of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands.
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Rationale

3300–2500 (broad) O–H stretch Carboxylic Acid

The broadness is due

to extensive hydrogen

bonding between

molecules.[9][10]

2980–2850 C–H stretch Methyl/Methine

Aliphatic C-H bonds

from the propanoic

acid and aryl methyl

groups.

1725–1700 C=O stretch Carboxylic Acid

A strong, sharp peak

characteristic of the

carbonyl group.[9]

~1600, ~1475 C=C stretch Aromatic Ring
Vibrations of the

benzene ring.

~1250 C–O stretch Aryl Ether
Asymmetric stretching

of the Ar-O-C bond.

~800 C–Cl stretch Aryl Halide

Characteristic

absorption for a C-Cl

bond.

The presence of both a very broad O-H stretch and a sharp C=O stretch around 1710 cm⁻¹ is

definitive proof of a carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework. It

provides information on the chemical environment, connectivity, and the number of different

types of protons and carbons.

Protocol: NMR Analysis

Sample Prep: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃

or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00
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ppm).

¹H NMR Acquisition: Acquire a proton NMR spectrum.

¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum (often proton-decoupled).

Data Analysis: Integrate the proton signals and analyze the chemical shifts (δ) and spin-spin

splitting patterns.

Predicted ¹H NMR Spectrum (in CDCl₃):

~11-13 ppm (singlet, 1H): The acidic proton of the carboxylic acid (–COOH). This peak is

often broad and its chemical shift is highly dependent on concentration and solvent.

~6.8 ppm (singlet, 2H): The two equivalent aromatic protons (H–Ar). They appear as a

singlet because they have no adjacent, non-equivalent proton neighbors.

~4.8 ppm (quartet, 1H): The methine proton (–O–CH–). It is split into a quartet by the three

adjacent protons of the methyl group (n+1=4).

~2.3 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the aromatic

ring (Ar–CH₃).

~1.7 ppm (doublet, 3H): The three protons of the methyl group on the propanoic acid chain

(–CH–CH₃). They are split into a doublet by the adjacent methine proton (n+1=2).

Predicted ¹³C NMR Spectrum (Proton-Decoupled): The molecule is expected to show 8 distinct

carbon signals due to molecular symmetry (the two aromatic methyl groups are equivalent, as

are the two aromatic carbons they are attached to, and the two aromatic carbons adjacent to

the chloro-substituted carbon).

~175 ppm: Carboxylic acid carbonyl carbon (C=O).

~155 ppm: Aromatic carbon bearing the ether oxygen (Ar–C–O).

~130-140 ppm: Aromatic carbons bearing the methyl groups and the chlorine atom.

~125 ppm: Aromatic carbons bearing hydrogen atoms.
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~75 ppm: Methine carbon of the propanoic acid chain (–O–CH–).

~20 ppm: Aromatic methyl carbons (Ar–CH₃).

~18 ppm: Propanoic acid methyl carbon (–CH–CH₃).

Conclusion
The molecular structure of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid is

unequivocally established through a synergistic application of synthesis and spectroscopic

analysis. The Williamson ether synthesis provides a reliable route to the molecule. Mass

spectrometry confirms its molecular weight and isotopic signature, while IR spectroscopy

verifies the presence of essential functional groups. Finally, ¹H and ¹³C NMR spectroscopy

provides an unambiguous map of the proton and carbon framework, confirming the connectivity

and substitution pattern. The congruence of these independent analytical techniques provides

a high degree of confidence in the assigned structure, a critical foundation for any further

research or application.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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